In Vitro GAT1 Selectivity Profile of LU-32-176B vs. Tiagabine and EF1502
LU-32-176B demonstrates a distinct profile of GAT subtype selectivity when directly compared to the clinically used GAT1 inhibitor tiagabine and the dual GAT1/GAT2 inhibitor EF1502. Against cloned mouse transporters expressed in HEK-293 cells, LU-32-176B potently inhibits mGAT1 with an IC50 of 4 µM but shows no meaningful inhibition of mGAT2, mGAT3, or mGAT4 up to concentrations >100 µM [1]. This pattern contrasts sharply with EF1502, which inhibits both mGAT1 and mGAT2 (IC50 of 4 µM and 22 µM, respectively), and tiagabine, which, while highly potent on mGAT1 (IC50 0.8 µM), exhibits some cross-reactivity at mGAT2 (IC50 300 µM) and mGAT4 (IC50 800 µM) [1]. The >25-fold selectivity window for GAT1 over other GAT subtypes observed with LU-32-176B confirms its utility as a clean, subtype-specific probe.
| Evidence Dimension | Inhibitory Potency (IC50) against cloned mouse GABA transporters (mGAT1-4) |
|---|---|
| Target Compound Data | mGAT1: 4 µM; mGAT2: >100 µM; mGAT3: 300 µM; mGAT4: >300 µM |
| Comparator Or Baseline | Tiagabine: mGAT1: 0.8 µM; mGAT2: 300 µM; mGAT3: >300 µM; mGAT4: 800 µM. EF1502: mGAT1: 4 µM; mGAT2: 22 µM; mGAT3: >300 µM; mGAT4: >300 µM. |
| Quantified Difference | LU-32-176B exhibits >25-fold selectivity for mGAT1 over mGAT2, whereas tiagabine shows a 375-fold window and EF1502 shows only a 5.5-fold window. LU-32-176B is 75x less potent on mGAT3 than mGAT1. |
| Conditions | HEK-293 cells transiently expressing cloned mouse GAT1, GAT2, GAT3, or GAT4 transporters. GABA uptake assay. |
Why This Matters
Procurement of LU-32-176B is essential for experiments requiring clean GAT1 inhibition without confounding effects on other GABA transporter subtypes, a feature that is not guaranteed by all in-class compounds like EF1502.
- [1] White, H.S., Watson, W.P., Hansen, S.L., Slough, S., Sarup, A., Bolvig, T., Petersen, G., Larsson, O.M., Clausen, R.P., Frølund, B., Falch, E., Krogsgaard-Larsen, P., Schousboe, A. (2005). First demonstration of a functional role for central nervous system betaine/γ-aminobutyric acid transporter (mGAT2) based on synergistic anticonvulsant action among inhibitors of mGAT1 and mGAT2. Journal of Pharmacology and Experimental Therapeutics, 312(2), 866-874. (Data from Table 1) View Source
